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An In-Depth Technical Guide to DMTr-4'-F-5-Me-U-CED Phosphoramidite

For researchers, scientists, and professionals in drug development, the use of modified

nucleosides is critical for advancing therapeutic and diagnostic applications of oligonucleotides.

DMTr-4'-F-5-Me-U-CED phosphoramidite is a key building block in this field, enabling the

synthesis of oligonucleotides with unique structural and functional properties. This guide

provides a comprehensive overview of its structure, properties, and applications, complete with

detailed experimental protocols and workflow visualizations.

Core Structure and Chemical Identity
DMTr-4'-F-5-Me-U-CED phosphoramidite is a chemically modified nucleoside

phosphoramidite used in automated solid-phase oligonucleotide synthesis. The molecule is

designed for efficient incorporation into a growing oligonucleotide chain, where it introduces a

5-methyl-uridine (thymidine analog) base with a fluorine atom at the 4' position of the sugar

ring.

The key components of its structure are:

5'-O-DMTr Group: A 4,4'-dimethoxytrityl protecting group on the 5'-hydroxyl function of the

sugar. This acid-labile group is essential for the stepwise, 5'-to-3' synthesis of

oligonucleotides, preventing unwanted reactions at this position until the next coupling cycle.
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4'-Fluoro (4'-F) Modification: A fluorine atom replaces the hydrogen at the 4' position of the

deoxyribose sugar. This modification imparts significant properties to the resulting

oligonucleotide, including enhanced binding affinity to target RNA and increased resistance

to nuclease degradation.

5-Methyl-Uracil (5-Me-U): The nucleobase, which is equivalent to thymine.

3'-CED Phosphoramidite Group: A 2-cyanoethyl-N,N-diisopropyl phosphoramidite group at

the 3'-hydroxyl position. This is the reactive moiety that, upon activation, forms a phosphite

triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain on the

solid support.

Physicochemical and Handling Properties
Proper handling and storage are crucial for maintaining the reactivity and purity of the

phosphoramidite. The quantitative data available for this compound are summarized below.

Property Value Reference(s)

Full Chemical Name

5'-O-(4,4'-Dimethoxytrityl)-2'-

deoxy-2'-fluoro-5-methyl-β-D-

arabinouridine-3'-CED-

phosphoramidite

[1]

Synonyms
DMTr-4'-F-5-Methyluridine-

CED phosphoramidite
[2][3]

Molecular Formula C40H48FN4O8P [1][2]

Molecular Weight 762.80 g/mol [1][2]

CAS Number 2758388-05-3 / 208193-48-0 [1][2]

Appearance White foam [4]

Storage Conditions
-20°C, under inert atmosphere

(Argon or Nitrogen)
[1][5]

Shipping Conditions Ambient temperature [1][5]
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Synthesis of the Phosphoramidite Building Block
The synthesis of nucleoside phosphoramidites is a multi-step process that prepares the

nucleoside for automated DNA/RNA synthesis. The general workflow involves protecting the 5'-

hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.

Phosphoramidite Synthesis Workflow

Starting Nucleoside
(4'-F-5-Me-Uridine)

5'-Hydroxyl Protection

 Add DMTr-Cl,
 Pyridine

5'-O-DMTr-4'-F-5-Me-Uridine

3'-Phosphitylation

 Add 2-Cyanoethyl
 N,N-diisopropylchlorophosphoramidite

 + Activator (e.g., Tetrazole)

DMTr-4'-F-5-Me-U-CED
Phosphoramidite

Click to download full resolution via product page

Caption: General workflow for the synthesis of a nucleoside phosphoramidite.
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Experimental Protocol: General Phosphitylation
The following is a representative protocol for the phosphitylation step, adapted from methods

for similar nucleosides[4][6].

Preparation: Dry the 5'-O-DMTr protected nucleoside (1.0 eq) by co-evaporation with

anhydrous acetonitrile and place it in a flame-dried flask under an inert argon atmosphere.

Dissolution: Dissolve the dried nucleoside in anhydrous dichloromethane (DCM) or a mixture

of tetrahydrofuran (THF) and acetonitrile.

Addition of Reagents: Add an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or

diisopropylammonium tetrazolide (0.9 eq), to the solution.

Phosphitylating Agent: Slowly add the phosphitylating agent, 2-cyanoethyl N,N,N',N'-

tetraisopropylphosphordiamidite (1.1 eq), to the reaction mixture.

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction

progress by thin-layer chromatography (TLC) or ³¹P NMR.

Quenching and Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution

and brine.

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter,

and evaporate the solvent under reduced pressure. Purify the crude product by silica gel

column chromatography to yield the final phosphoramidite as a white foam.

Application in Automated Oligonucleotide Synthesis
DMTr-4'-F-5-Me-U-CED phosphoramidite is used as a monomer building block in standard

solid-phase oligonucleotide synthesis. The synthesis cycle is an automated, four-step process

that is repeated for each nucleotide added to the sequence.
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Solid-Phase Oligonucleotide Synthesis Cycle

Step 1: Deblocking
(DMT Removal)
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 Activate & Add
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Step 3: Capping
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 5'-OH

Step 4: Oxidation
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 P(III) to P(V)
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Caption: The four-step cycle of automated oligonucleotide synthesis.

Experimental Protocol: Incorporation into an
Oligonucleotide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12413655?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the steps performed by an automated DNA/RNA synthesizer for each

coupling cycle.

Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer,

specifying the position for incorporating the DMTr-4'-F-5-Me-U-CED phosphoramidite.

Step 1: Deblocking: The 5'-DMTr protecting group is removed from the nucleotide bound to

the solid support by treating it with an acid, typically trichloroacetic acid (TCA) in DCM. This

exposes the 5'-hydroxyl group for the next reaction.

Step 2: Coupling: The DMTr-4'-F-5-Me-U-CED phosphoramidite is activated by a weak

acid, such as tetrazole or a derivative, and delivered to the synthesis column. The activated

phosphoramidite couples with the free 5'-hydroxyl group of the growing chain, forming a

phosphite triester linkage. Coupling efficiencies are typically very high (>98%).

Step 3: Capping: To prevent the formation of deletion mutants (sequences missing a

nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked (capped) by

acetylation using a mixture of acetic anhydride and 1-methylimidazole.

Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to

a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution

in THF/water/pyridine.

Cycle Repetition: These four steps are repeated for each subsequent phosphoramidite until

the desired full-length oligonucleotide is synthesized.

Final Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the

solid support, and all remaining protecting groups (on the bases and the phosphate

backbone) are removed using a concentrated ammonium hydroxide or methylamine solution.

The product is then purified, typically by HPLC.

Impact of Modifications on Oligonucleotide
Properties
The incorporation of a 4'-fluoro-5-methyl-uridine nucleoside imparts several advantageous

properties to the resulting oligonucleotide:
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Nuclease Resistance: The 4'-fluoro modification provides steric hindrance that protects the

phosphodiester backbone from degradation by cellular nucleases, increasing the in vivo half-

life of therapeutic oligonucleotides.

Binding Affinity: The fluorine atom alters the sugar pucker conformation, pre-organizing the

backbone into a geometry favorable for binding to complementary RNA strands. This can

significantly increase the melting temperature (Tₘ) and binding affinity of the duplex.

¹⁹F NMR Probe: Fluorine is a sensitive nucleus for NMR spectroscopy. Site-specific

incorporation of 4'-F-nucleosides allows for the use of ¹⁹F NMR to probe the local structure,

dynamics, and function of RNA and DNA without the spectral crowding found in ¹H NMR[7][8]

[9]. This is a powerful tool for studying nucleic acid folding and interactions.

In conclusion, DMTr-4'-F-5-Me-U-CED phosphoramidite is a valuable reagent for the

synthesis of modified oligonucleotides. Its unique structural features provide enhanced stability,

improved binding characteristics, and offer a powerful spectroscopic handle for detailed

structural biology studies, making it a cornerstone for the development of next-generation

nucleic acid-based therapeutics and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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